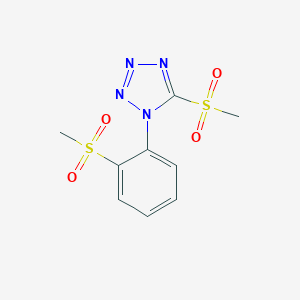
5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole typically involves the reaction of a suitable phenyl derivative with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, tetrazole derivatives are often explored for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
In medicinal chemistry, compounds containing the tetrazole moiety are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, tetrazole derivatives are used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar reactivity but lacking the sulfonyl groups.
5-Methylsulfonyl-1H-tetrazole: A related compound with one sulfonyl group, offering different chemical properties.
1-Phenyl-1H-tetrazole-5-thiol: A thiol-containing tetrazole with distinct reactivity due to the presence of the thiol group.
Uniqueness
5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10N4O4S2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
5-methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole |
InChI |
InChI=1S/C9H10N4O4S2/c1-18(14,15)8-6-4-3-5-7(8)13-9(10-11-12-13)19(2,16)17/h3-6H,1-2H3 |
Clé InChI |
MMMMTHOLKYKHHN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C(=NN=N2)S(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1N2C(=NN=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















